Isoamyl triphenylphosphonium bromide
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Overview
Description
Isoamyl triphenylphosphonium bromide is a chemical compound with the molecular formula C23H26BrP. It is also known as (3-Methylbutyl)triphenylphosphonium bromide. This compound is a member of the triphenylphosphonium salts family, which are widely used in organic synthesis and various chemical reactions due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoamyl triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with isoamyl bromide. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures. The general reaction scheme is as follows:
(C6H5)3P+C5H11Br→(C6H5)3P+C5H11Br−
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of microwave irradiation has been explored to optimize the reaction conditions, resulting in shorter reaction times and higher yields .
Chemical Reactions Analysis
Types of Reactions
Isoamyl triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Solvents: Organic solvents such as dichloromethane and tetrahydrofuran are commonly used.
Temperature: Reactions are typically carried out at elevated temperatures to increase the reaction rate.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting this compound with sodium hydroxide can produce isoamyl alcohol and triphenylphosphine oxide.
Scientific Research Applications
Isoamyl triphenylphosphonium bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the Wittig reaction to form alkenes from aldehydes and ketones.
Biological Studies: It is used in studies involving mitochondria-targeting molecules due to its ability to accumulate in mitochondria.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of isoamyl triphenylphosphonium bromide involves its ability to act as a carrier for mitochondria-targeting molecules. The triphenylphosphonium cation can accumulate in the mitochondria due to the high transmembrane potential, leading to the disruption of mitochondrial function. This can result in the generation of reactive oxygen species and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium Bromide: Similar in structure but with a methyl group instead of an isoamyl group.
Benzyltriphenylphosphonium Bromide: Contains a benzyl group instead of an isoamyl group.
Ethoxycarbonylmethyltriphenylphosphonium Bromide: Contains an ethoxycarbonylmethyl group.
Uniqueness
Isoamyl triphenylphosphonium bromide is unique due to its isoamyl group, which provides different steric and electronic properties compared to other triphenylphosphonium salts. This can influence its reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C23H27BrP+ |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
3-methylbutyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C23H26P.BrH/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1; |
InChI Key |
GZLGTVRDLCJQTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
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